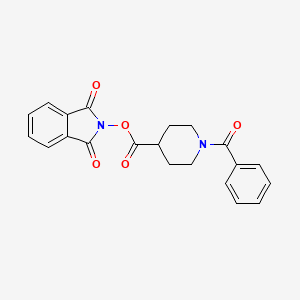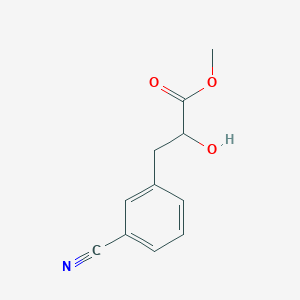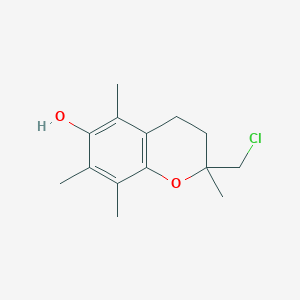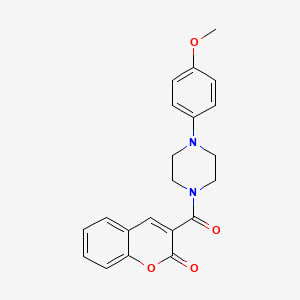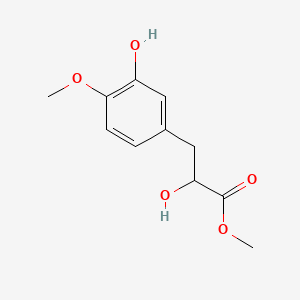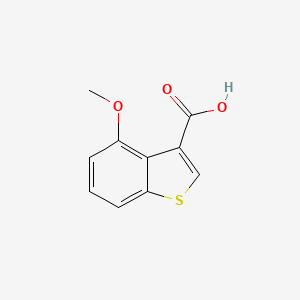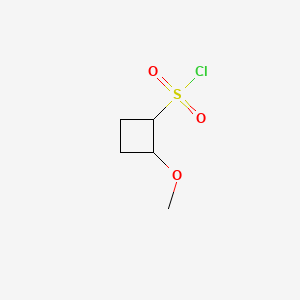
2-Methoxycyclobutane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxycyclobutane-1-sulfonyl chloride is an organic compound with the molecular formula C5H9ClO3S It is a sulfonyl chloride derivative, which means it contains a sulfonyl group (SO2) attached to a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxycyclobutane-1-sulfonyl chloride can be achieved through several methods. One common approach involves the chlorosulfonation of methoxycyclobutane. This reaction typically uses chlorosulfonic acid (HSO3Cl) as the chlorosulfonating agent. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group.
Another method involves the use of N-chloroamides in a continuous flow system. This method optimizes the reaction conditions to achieve high yields and improved safety by avoiding thermal runaway reactions .
Industrial Production Methods
Industrial production of sulfonyl chlorides, including this compound, often employs large-scale chlorosulfonation processes. These processes are designed to handle the exothermic nature of the reaction and ensure consistent product quality. Continuous flow reactors are increasingly used in industrial settings to enhance safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Methoxycyclobutane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonyl derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the sulfonyl chloride group can yield sulfinates or sulfides.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: N-chlorosuccinimide (NCS), sodium hypochlorite (NaClO)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Major Products Formed
Sulfonamides: Formed by reaction with amines
Sulfonates: Formed by reaction with alcohols
Sulfonyl Hydrazides: Formed by reaction with hydrazine
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Methoxycyclobutane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The reaction typically proceeds through the formation of a tetrahedral intermediate, followed by the elimination of a leaving group (usually chloride ion) to form the final product .
Comparison with Similar Compounds
Similar Compounds
2-Chloroethanesulfonyl Chloride: Another sulfonyl chloride derivative with similar reactivity but different structural properties.
Methanesulfonyl Chloride: A simpler sulfonyl chloride used in various organic synthesis reactions.
Uniqueness
2-Methoxycyclobutane-1-sulfonyl chloride is unique due to its cyclobutane ring structure, which imparts different steric and electronic properties compared to linear or aromatic sulfonyl chlorides. This uniqueness can influence its reactivity and the types of products formed in chemical reactions.
Properties
Molecular Formula |
C5H9ClO3S |
|---|---|
Molecular Weight |
184.64 g/mol |
IUPAC Name |
2-methoxycyclobutane-1-sulfonyl chloride |
InChI |
InChI=1S/C5H9ClO3S/c1-9-4-2-3-5(4)10(6,7)8/h4-5H,2-3H2,1H3 |
InChI Key |
NHMRXAYFNLVXRY-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCC1S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-Methylbenzenesulfonyl)oxy]-2-phenylacetic acid](/img/structure/B13571501.png)
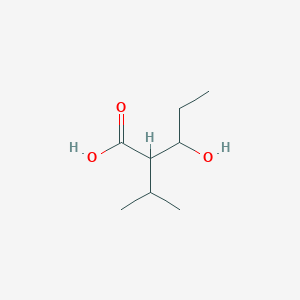
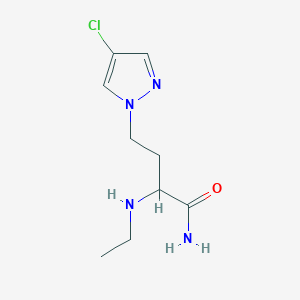
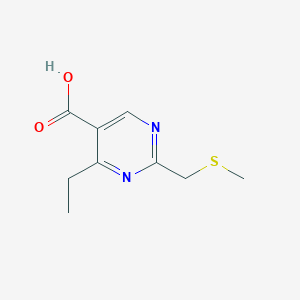
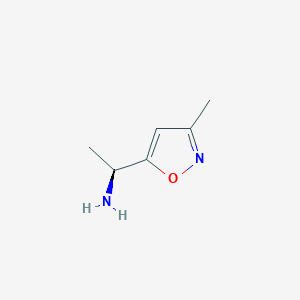
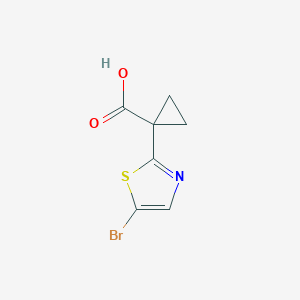
![Tert-butyl 3-{[(6-chloropyrazin-2-yl)(methyl)amino]methyl}azetidine-1-carboxylate](/img/structure/B13571567.png)
